3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one
Description
This compound features a coumarin core (2H-chromen-2-one) linked to a piperidine moiety via a carbonyl group, with a 1,2,3-triazole ring substituted at the piperidine’s 4-position.
Properties
IUPAC Name |
3-[4-(triazol-1-yl)piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16(14-11-12-3-1-2-4-15(12)24-17(14)23)20-8-5-13(6-9-20)21-10-7-18-19-21/h1-4,7,10-11,13H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHFBXSVLFYVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel hybrid molecule that combines the structural features of triazoles and coumarins. This combination has garnered attention due to the unique biological activities exhibited by both moieties. Triazoles are known for their antimicrobial and anticancer properties, while coumarins have been linked to various pharmacological effects including anticoagulant and anti-inflammatory activities. This article explores the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions with appropriate precursors.
- Introduction of the Triazole Ring : This can be achieved via click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Coumarin Formation : The coumarin moiety can be introduced through condensation reactions involving appropriate aromatic aldehydes and β-keto esters.
Anticancer Activity
Research has shown that compounds containing triazole and coumarin structures exhibit significant anticancer properties. For instance, studies on related compounds demonstrated that 4-(1,2,3-triazol-1-yl)coumarin conjugates were evaluated against various cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that these compounds could induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells .
Antimicrobial Activity
The antimicrobial potential of triazole-containing compounds has also been documented. For example, studies on 1,2,3-triazole derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL . This suggests that the incorporation of a triazole moiety in the compound may enhance its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electron-donating groups on the phenyl ring has been shown to enhance cytotoxic activity against cancer cells. Additionally, modifications at the C-4 position of the triazole and C-6/C-7 positions of the coumarin can lead to increased biological potency .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Triazole-Coumarin Derivatives : A study synthesized a series of triazole-coumarin derivatives which exhibited significant antiproliferative effects in vitro against various human cancer cell lines. Notably, one compound demonstrated an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent .
- Antimicrobial Evaluation : Another study focused on synthesizing triazole-linked chalcone and flavone hybrids that showed potent activity against both Gram-positive and Gram-negative bacteria with MIC values indicating strong antibacterial properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Triazole-Substituted Coumarins
- Methoxy groups on the triazole’s phenyl ring contribute electron-donating effects, altering electronic distribution and binding affinity compared to the parent compound .
Heterocycle-Swapped Analogues
- Thiazole-Substituted Coumarins (): Compounds like 3a-p feature thiazole rings instead of triazoles. IR spectra show C=N stretches at 1598–1550 cm⁻¹ for thiazoles vs. ~1600–1500 cm⁻¹ for triazoles, indicating differences in conjugation .
Physicochemical and Spectral Comparisons
Key Research Findings
- Triazole vs. Thiazole : Triazoles exhibit superior hydrogen-bonding capacity, improving target engagement in kinase inhibitors compared to thiazoles .
- Substituent Impact : Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce membrane permeability compared to halogenated analogues .
Preparation Methods
Knoevenagel Condensation for Ethyl 2-Oxo-2H-chromene-3-carboxylate
A mixture of 2-hydroxybenzaldehyde (1 equiv.) and diethyl malonate (1.1 equiv.) in ethanol is refluxed with piperidine (0.1 equiv.) and acetic acid at 70–80°C for 4–6 hours. Post-reaction, the solvent is evaporated, and the residue is precipitated in ice-water to afford ethyl 2-oxo-2H-chromene-3-carboxylate as a white crystalline solid (82% yield, m.p. 130–133°C).
Hydrolysis to 2-Oxo-2H-chromene-3-carboxylic Acid
The ester is hydrolyzed using NaOH (2 equiv.) in methanol-water (1:1) at room temperature for 2 hours. Acidification with HCl yields 2-oxo-2H-chromene-3-carboxylic acid (m.p. 152–155°C).
Synthesis of 4-(1H-1,2,3-Triazol-1-yl)piperidine
The piperidine-triazole hybrid is prepared via azide-alkyne cycloaddition, leveraging copper-catalyzed click chemistry.
Preparation of 4-Azidopiperidine
4-Chloropiperidine (1 equiv.) reacts with sodium azide (1.2 equiv.) in DMF at 80°C for 12 hours, yielding 4-azidopiperidine.
Copper-Catalyzed Cycloaddition with Propargyl Alcohol
4-Azidopiperidine (1 equiv.) and propargyl alcohol (1.2 equiv.) undergo click reaction in tert-butanol/water (1:1) with CuSO₄·5H₂O (0.1 equiv.) and sodium ascorbate (0.2 equiv.) at room temperature for 24 hours. The resultant 1-(piperidin-4-yl)-1H-1,2,3-triazole is purified via column chromatography (60% ethyl acetate/hexane, 68% yield).
Amide Coupling of Coumarin-3-carboxylic Acid and 4-(1H-1,2,3-Triazol-1-yl)piperidine
The final assembly employs carbodiimide-mediated coupling to form the target compound.
Activation of Coumarin-3-carboxylic Acid
The acid (1 equiv.) is activated with EDC·HCl (2 equiv.) and HOBt (0.5 equiv.) in DMF under nitrogen. DIPEA (3 equiv.) is added to maintain a pH of 8–9.
Coupling with 4-(1H-1,2,3-Triazol-1-yl)piperidine
The activated acid reacts with 4-(1H-1,2,3-triazol-1-yl)piperidine (1 equiv.) at room temperature for 12 hours. The crude product is precipitated in ice-water and purified via column chromatography (ethyl acetate/hexane 7:3), yielding the title compound as a pale-brown solid (75% yield, m.p. 175–177°C).
Analytical Characterization
Physicochemical Properties
Spectroscopic Validation
- IR : C=O stretch at 1710 cm⁻¹ (coumarin lactone), 1665 cm⁻¹ (amide bond), and 1600 cm⁻¹ (triazole C=N).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, triazole-H), 7.60–7.20 (m, 4H, coumarin-H), 4.20–3.80 (m, 4H, piperidine-H).
Optimization and Challenges
Click Reaction Regioselectivity
Copper(I) catalysis ensures 1,4-disubstituted triazole formation, but steric effects from the piperidine ring favor 1-substitution, as confirmed by NMR.
Coupling Efficiency
EDC/HOBt activation minimizes racemization, achieving >70% coupling efficiency. Alternative reagents like DCC resulted in lower yields (≤60%).
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref.) | Method B (Ref.) |
|---|---|---|
| Piperidine azidation | SN2 with NaN₃ | Diazotization |
| Triazole formation | CuAAC | RuAAC |
| Coumarin coupling | EDC/HOBt | DCC/DMAP |
| Overall yield | 75% | 68% |
Q & A
Q. Basic
- NMR analysis : and NMR identify key protons (e.g., triazole CH, chromenone carbonyl) and confirm regiochemistry .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced - X-ray crystallography : Resolves piperidine conformation and triazole orientation (e.g., distinguishing 1,2,3-triazole vs. 1,2,4-triazole regioisomers) .
- Contradiction resolution : Discrepancies in NOESY data (e.g., axial vs. equatorial substituents on piperidine) are clarified via DFT calculations .
What experimental designs are suitable for evaluating its biological activity, particularly enzyme inhibition?
Q. Basic
- In vitro assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Dose-response curves : IC values are calculated using non-linear regression models .
Advanced - Mechanistic studies : Surface plasmon resonance (SPR) measures binding kinetics (, ) to target enzymes .
- Structural analogs : Compare activity with chromenone derivatives lacking the triazole-piperidine moiety to identify pharmacophores .
How can researchers address contradictory data in reported biological activities of this compound?
Q. Advanced
- Meta-analysis : Cross-reference datasets from PubChem and independent studies to identify confounding variables (e.g., assay conditions, cell lines) .
- Validation experiments : Reproduce conflicting results under standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Computational modeling : Molecular docking identifies binding pose variations that explain activity differences (e.g., triazole interactions with catalytic residues) .
What are the key considerations for designing derivatives to improve metabolic stability?
Q. Advanced
- Structural modifications :
- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation .
- Chromenone ring : Methoxy groups at C-6 or C-7 enhance solubility and reduce hepatic clearance .
- In vitro ADME : Use microsomal stability assays (human liver microsomes) and LC-MS/MS to quantify metabolite formation .
Comparative Table of Structural Analogs and Activities
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
